(S)-3-Amino-1,2-propanediol chemical properties and structure
(S)-3-Amino-1,2-propanediol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-1,2-propanediol, a chiral amino alcohol, is a versatile and highly valued building block in the fields of pharmaceutical and chemical synthesis. Its unique structural features, including a primary amine and two hydroxyl groups with a defined stereocenter, make it an essential intermediate in the asymmetric synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, purification, and analysis of (S)-3-Amino-1,2-propanediol, tailored for professionals in research and drug development.
Chemical Properties and Structure
(S)-3-Amino-1,2-propanediol, also known by its IUPAC name (2S)-3-aminopropane-1,2-diol, is a white to off-white crystalline solid or a viscous liquid, depending on its purity and hydration state.[1] Its hygroscopic nature necessitates storage in a dry, inert atmosphere.[2] The molecule possesses a chiral center at the second carbon, leading to its significant role in stereoselective synthesis.
Structural Information
The structure of (S)-3-Amino-1,2-propanediol is characterized by a three-carbon backbone with a primary amine group at the C3 position and hydroxyl groups at the C1 and C2 positions. The "(S)" designation indicates the specific spatial arrangement of these functional groups around the chiral center.
Key Structural Features:
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Chiral Center: The carbon atom at the C2 position is a stereocenter, leading to two enantiomeric forms: (S) and (R).
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Functional Groups: The presence of a primary amine (-NH2) and two hydroxyl (-OH) groups imparts both basic and hydrophilic properties to the molecule. These functional groups are key to its reactivity and utility as a synthon.
The structural details are summarized in the table below:
| Identifier | Value |
| IUPAC Name | (2S)-3-aminopropane-1,2-diol[3] |
| CAS Number | 61278-21-5[4] |
| Molecular Formula | C3H9NO2[4] |
| SMILES String | NC--INVALID-LINK--CO[5] |
| InChI Key | KQIGMPWTAHJUMN-VKHMYHEASA-N[5] |
Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-Amino-1,2-propanediol is presented in the following table for easy reference.
| Property | Value | Reference |
| Molecular Weight | 91.11 g/mol | [4] |
| Appearance | White, orange or green powder or solid | [4] |
| Melting Point | 54-60 °C | [4] |
| Boiling Point | 117-119 °C at 0.4 mmHg; 266.7 ± 20.0 °C at 760 mmHg | [2][6] |
| Density | 1.175 g/mL at 25 °C | [2] |
| Solubility | Soluble in water | [2] |
| Optical Rotation | [α]20/D −28±1°, c = 4 in 5 M HCl | [5] |
| Refractive Index | n20/D 1.483 | [5] |
| pKa | 12.11 ± 0.35 (Predicted) | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of (S)-3-Amino-1,2-propanediol are crucial for its effective application in research and development.
Synthesis of (S)-3-Amino-1,2-propanediol
A common and effective method for the synthesis of (S)-3-Amino-1,2-propanediol involves the ammonolysis of (S)-glycidol.
Protocol: Ammonolysis of (S)-Glycidol
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Reaction Setup: In a pressure-rated reaction vessel, charge (S)-glycidol and a significant molar excess of aqueous ammonia (e.g., 25-28% solution). The large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts.
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Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 50-80 °C. The reaction is typically carried out for several hours (e.g., 4-10 hours) with constant stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.
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Isolation: Concentrate the reaction mixture under reduced pressure to remove water and excess ammonia. The crude product is obtained as a viscous oil or a semi-solid.
Another established synthetic route starts from 3-chloro-1,2-propanediol, which is reacted with ammonia in an alkaline environment.[1]
Purification of (S)-3-Amino-1,2-propanediol
The crude product from the synthesis typically contains unreacted starting materials and byproducts. Purification is essential to obtain high-purity (S)-3-Amino-1,2-propanediol suitable for pharmaceutical applications.
Protocol: Purification by Vacuum Distillation
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Apparatus Setup: Assemble a vacuum distillation apparatus. It is important to use a short-path distillation setup to minimize product loss, given the viscous nature of the compound.
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Distillation: Heat the crude product under a high vacuum (e.g., <1 mmHg). Collect the fraction that distills at the appropriate boiling point (e.g., 117-119 °C at 0.4 mmHg).[2] The receiving flask may need to be warmed to prevent the product from solidifying.
Protocol: Purification by Crystallization
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Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture. Alcohols such as isopropanol or ethanol can be effective.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
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Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Methods
To ensure the purity and identity of (S)-3-Amino-1,2-propanediol, various analytical techniques are employed.
Gas Chromatography (GC)
GC is a common method for assessing the purity of (S)-3-Amino-1,2-propanediol. Due to its low volatility and polar nature, derivatization is often required.
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Derivatization: A common derivatizing agent is trifluoroacetic anhydride (TFAA), which reacts with the amine and hydroxyl groups to form more volatile trifluoroacetyl derivatives.
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GC Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
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Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are typically used.
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Temperature Program: An appropriate temperature gradient is applied to separate the derivatized product from any impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of (S)-3-Amino-1,2-propanediol.
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄.
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Analysis: The resulting spectra will show characteristic peaks corresponding to the different protons and carbons in the molecule, allowing for structural verification.
Chiral High-Performance Liquid Chromatography (HPLC)
To determine the enantiomeric purity of (S)-3-Amino-1,2-propanediol, chiral HPLC is the method of choice.
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Chiral Stationary Phase: A chiral column, such as one based on a cyclodextrin or a polysaccharide derivative, is used to separate the (S) and (R) enantiomers.
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Mobile Phase: A suitable mobile phase, often a mixture of a non-polar solvent like hexane and a polar solvent like isopropanol or ethanol, is used for elution.
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Detection: A UV detector is typically used for detection, often after derivatization to introduce a chromophore if the underivatized compound has poor UV absorbance.
Applications in Drug Development
(S)-3-Amino-1,2-propanediol is a key chiral building block in the synthesis of numerous pharmaceuticals.[7] Its primary application lies in providing the core structure for a variety of active pharmaceutical ingredients (APIs).
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Beta-Blockers: It is a crucial intermediate in the synthesis of several beta-blockers, which are used to manage cardiovascular conditions such as hypertension and angina.[7]
-
Immunomodulators: A notable example is its use in the synthesis of FTY720 (Fingolimod), a sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
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Antiviral Agents: The 3-amino-1,2-propanediol scaffold has been utilized in the design of novel anti-adenovirus agents.[5]
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Contrast Agents: It serves as an important intermediate in the production of non-ionic X-ray contrast agents like iohexol.[5]
Signaling Pathways
Currently, there is limited evidence to suggest that (S)-3-Amino-1,2-propanediol itself has direct activity on specific biological signaling pathways. Its primary role in a biological context is as a precursor or building block for larger, more complex molecules that do interact with signaling pathways. For instance, while FTY720, synthesized from an (S)-3-amino-1,2-propanediol derivative, is a potent modulator of the sphingosine-1-phosphate signaling pathway, this activity is a property of the final drug molecule, not the initial building block. Research on derivatives of 3-amino-1,2-propanediol has shown some cardiovascular effects in animal models, but this does not elucidate a direct signaling mechanism for the parent compound.[8]
Conclusion
(S)-3-Amino-1,2-propanediol is a cornerstone chiral intermediate for the pharmaceutical and chemical industries. Its well-defined stereochemistry and versatile functional groups make it an invaluable tool for the synthesis of complex, enantiomerically pure molecules. A thorough understanding of its chemical properties, combined with robust protocols for its synthesis, purification, and analysis, is essential for its effective utilization in research and drug development. While its direct role in biological signaling pathways is not established, its importance as a foundational element for a multitude of therapeutic agents is undeniable.
References
- 1. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Amino-1,2-propanediol(616-30-8) 13C NMR spectrum [chemicalbook.com]
- 4. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 5. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 6. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 7. allindianpatents.com [allindianpatents.com]
- 8. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
